molecular formula C11H19NO7P2 B563728 Tetramethyl Risedronate CAS No. 919355-29-6

Tetramethyl Risedronate

Cat. No.: B563728
CAS No.: 919355-29-6
M. Wt: 339.221
InChI Key: AXCRKMZJULTTJV-UHFFFAOYSA-N
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Description

Tetramethyl Risedronate is a chemical compound with the molecular formula C11H19NO7P2 and a molecular weight of 339.22 g/mol . It is a derivative of risedronate, a bisphosphonate used primarily in the treatment of osteoporosis and other bone diseases.

Mechanism of Action

Target of Action

Tetramethyl Risedronate, also known as Risedronic acid, primarily targets osteoclasts , which are cells responsible for bone resorption . The role of osteoclasts is to break down bone tissue, and this process is essential for the maintenance, repair, and remodelling of bones.

Mode of Action

This compound interacts with its targets, the osteoclasts, by binding to bone hydroxyapatite . This binding occurs during the process of bone resorption, which causes local acidification. The acidification releases this compound, which is then taken into osteoclasts by fluid-phase endocytosis . This interaction inhibits the activity of the osteoclasts, thereby preventing the resorption of bone .

Biochemical Pathways

This compound affects the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is essential in many eubacteria, in apicomplexan protozoa, and in the plastids of plants . The inhibition of this pathway by this compound disrupts the production of isoprenoid lipids, which are crucial components of cellular membranes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the kinetics of this compound is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly to bones, is remarkably high . This compound exhibits very low plasma levels and high residence time in the body . It is excreted in urine (up to 85%) and feces (as unabsorbed drug) .

Result of Action

The primary result of this compound’s action is the prevention of bone resorption, leading to an increase in bone mineral density . This makes the bones stronger and helps prevent osteoporosis and treat Paget’s disease of bone . In a very small number of people, taking this compound for more than 2 years can increase their chances of getting a rare type of bone damage in their inner ear and certain types of breaks to their thigh bones .

Biochemical Analysis

Biochemical Properties

Tetramethyl Risedronate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to bone hydroxyapatite , which is a key interaction in its biochemical role. This interaction is crucial for its function in preventing bone resorption .

Cellular Effects

This compound has several effects on cells and cellular processes. It is known to cause some unwanted effects, such as abdominal or stomach pain and skin rash . These side effects are not common and may not occur in all individuals .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bone hydroxyapatite . This binding leads to the prevention of bone resorption . The process involves the release of this compound due to local acidification caused by bone resorption . The released this compound is then taken into osteoclasts by fluid-phase endocytosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a study found that the kinetics of risedronate, following oral administration, was best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, i.e., bones, was found to be remarkably high .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on a knee osteoarthritis rabbit model found that long-term risedronate treatment did not seem to have the capacity to reduce the osteoarthritic hypertrophic cartilage response and failed to diminish the superficial cartilage damage or prevent the trabecular bone loss .

Metabolic Pathways

It is known that risedronate, a related compound, is involved in the regulation of bone metabolism .

Transport and Distribution

It is known that risedronate exhibits very low plasma levels and high residence time in the body .

Subcellular Localization

It is known that risedronate binds to bone hydroxyapatite , suggesting that it may be localized in the bone tissue.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl Risedronate involves the reaction of risedronic acid with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is subjected to purification steps, including crystallization and filtration, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl Risedronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetramethyl Risedronate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Risedronate: The parent compound, used clinically for osteoporosis treatment.

    Alendronate: Another bisphosphonate with similar bone-targeting properties.

    Ibandronate: Known for its potent anti-resorptive effects.

Uniqueness: Tetramethyl Risedronate is unique due to its enhanced methylation, which may improve its bioavailability and bone-targeting capabilities compared to its parent compound, risedronate. The additional methyl groups can potentially increase its solubility and stability, making it a valuable compound for advanced research applications .

Properties

IUPAC Name

1,1-bis(dimethoxyphosphoryl)-2-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7P2/c1-16-20(14,17-2)11(13,21(15,18-3)19-4)8-10-6-5-7-12-9-10/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCRKMZJULTTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652680
Record name Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919355-29-6
Record name Tetramethyl [1-hydroxy-2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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